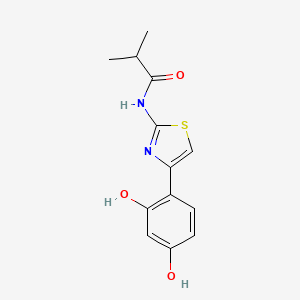

N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide is a chemical compound recognized for its structural features and biological significance. It belongs to the class of thiazole derivatives and incorporates a resorcinol moiety, which is crucial for its activity as a tyrosinase inhibitor. The molecular formula is , with a molecular weight of approximately 278.33 g/mol . The compound's structure includes a thiazole ring and hydroxyl groups that play a significant role in its interaction with biological targets.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

- Reduction: Reduction can be performed using sodium borohydride, resulting in reduced derivatives.

- Substitution: Nucleophilic substitution reactions can occur where hydroxyl groups are replaced by other functional groups under specific conditions .

These reactions highlight the compound's versatility and potential for further chemical modifications.

This compound exhibits significant biological activity, primarily as a potent inhibitor of human tyrosinase, the enzyme responsible for melanin production. Its mechanism involves reversible binding to the active site of tyrosinase, effectively inhibiting melanin synthesis in melanocyte cultures. The presence of the resorcinol and thiazole moieties enhances its inhibitory potency against hyperpigmentation . Studies indicate that it interacts with cellular pathways related to melanin production, making it a candidate for cosmetic applications aimed at skin lightening.

The synthesis of N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide typically involves several steps:

- Formation of the Thiazole Ring: This is achieved through the reaction of 2,4-dihydroxybenzaldehyde with thioamide under acidic conditions.

- Amidation: The thiazole derivative is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to yield the final product.

These methods can be optimized for industrial production while maintaining efficiency and yield .

N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide has several applications:

- Cosmetic Industry: It is primarily used in skin care products as a skin-lightening agent due to its ability to inhibit melanin production.

- Pharmaceutical Research: Its role as a tyrosinase inhibitor makes it relevant in studies targeting hyperpigmentation disorders.

- Chemical Research: The compound serves as a model for developing new inhibitors aimed at similar enzymatic activities .

Research has demonstrated that N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide interacts specifically with tyrosinase. These interactions are characterized by reversible binding, which allows for temporary inhibition of enzyme activity without permanent alteration to the enzyme structure. This property is particularly beneficial in therapeutic applications where controlled modulation of enzyme activity is desired .

Several compounds exhibit structural or functional similarities to N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-n-butylresorcinol | Resorcinol derivative with butyl group | Highly effective tyrosinase inhibitor |

| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Contains multiple hydroxyl groups | Strong depigmenting effects |

| 4-(1-Phenylethyl)1,3-Benzenediol | Aromatic hydroxyl compounds | New lightening agent with high efficiency |